N-carbamoyl-D-valine
Overview
Description
N-Carbamyl-D-Valine is an organic compound belonging to the class of N-carbamoyl-alpha amino acids. These compounds contain an alpha amino acid with a carbamoyl group attached to its terminal nitrogen atom. N-Carbamyl-D-Valine is particularly significant in the field of organic chemistry due to its role as an intermediate in the synthesis of various pharmaceuticals, including beta-lactam antibiotics .
Mechanism of Action
Target of Action
The primary target of N-Carbamoyl-D-Valine is the enzyme N-carbamoyl-D-amino acid hydrolase . This enzyme is found in organisms such as Agrobacterium sp. . It plays a crucial role in the hydrolysis of N-carbamoyl-D-amino acids, which are useful intermediates in the preparation of beta-lactam antibiotics .
Mode of Action
This compound interacts with its target, N-carbamoyl-D-amino acid hydrolase, by serving as a substrate for the enzyme . The enzyme catalyzes the hydrolysis of N-carbamoyl-D-amino acids, including this compound, to produce the corresponding D-amino acids .
Biochemical Pathways
The biochemical pathway involving this compound primarily revolves around the production of D-amino acids, which are valuable intermediates in the synthesis of various compounds . These D-amino acids are produced through the hydrolysis of N-carbamoyl-D-amino acids, a reaction catalyzed by N-carbamoyl-D-amino acid hydrolase . The D-amino acids produced can then be used in the preparation of beta-lactam antibiotics .
Result of Action
The action of this compound results in the production of D-amino acids through the enzymatic hydrolysis of N-carbamoyl-D-amino acids . These D-amino acids serve as important intermediates in the synthesis of various compounds, including beta-lactam antibiotics .
Biochemical Analysis
Biochemical Properties
N-Carbamoyl-D-Valine interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is N-carbamoyl-D-amino acid hydrolase . This enzyme catalyzes the hydrolysis of N-carbamoyl-D-amino acids to the corresponding D-amino acids, which are useful intermediates in the preparation of beta-lactam antibiotics .
Cellular Effects
It is known that D-Valine, a derivative of this compound, is used in cell culture for selectively inhibiting fibroblasts proliferation .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with the enzyme N-carbamoyl-D-amino acid hydrolase . This enzyme catalyzes the hydrolysis of N-carbamoyl-D-amino acids, leading to changes in gene expression and enzyme activation .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as N-carbamoyl-D-amino acid hydrolase
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Carbamyl-D-Valine can be synthesized through several methods. One common approach involves the reaction of D-Valine with urea under controlled conditions. The reaction typically requires a catalyst, such as a metal salt, and is conducted at elevated temperatures to facilitate the formation of the carbamoyl group.
Industrial Production Methods
In industrial settings, the production of N-Carbamyl-D-Valine often involves the use of biocatalysts. Enzymes such as N-carbamoyl-D-amino acid hydrolase are employed to catalyze the hydrolysis of N-carbamoyl-D-amino acids, yielding N-Carbamyl-D-Valine. This method is favored for its efficiency and specificity .
Chemical Reactions Analysis
Types of Reactions
N-Carbamyl-D-Valine undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce D-Valine and urea.
Oxidation: Under specific conditions, N-Carbamyl-D-Valine can be oxidized to form corresponding oxo derivatives.
Substitution: The carbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically conducted in the presence of water and a suitable enzyme or acid catalyst.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
Hydrolysis: Produces D-Valine and urea.
Oxidation: Yields oxo derivatives of N-Carbamyl-D-Valine.
Substitution: Results in various substituted carbamoyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-Carbamyl-D-Valine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals.
Biology: Serves as a substrate for studying enzyme kinetics and mechanisms, particularly those involving N-carbamoyl-D-amino acid hydrolase.
Medicine: Plays a crucial role in the production of beta-lactam antibiotics, which are essential for treating bacterial infections.
Industry: Employed in the manufacture of various chemical products, including agrochemicals and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
N-Carbamyl-L-Valine: The enantiomer of N-Carbamyl-D-Valine, differing in the spatial arrangement of atoms.
N-Carbamyl-D-Alanine: Another N-carbamoyl-alpha amino acid with a different side chain.
N-Carbamyl-D-Phenylalanine: Contains a phenyl group instead of the isopropyl group found in N-Carbamyl-D-Valine.
Uniqueness
N-Carbamyl-D-Valine is unique due to its specific role in the synthesis of beta-lactam antibiotics. Its structure allows it to interact efficiently with enzymes involved in the biosynthesis of these antibiotics, making it a valuable intermediate in pharmaceutical production .
Properties
IUPAC Name |
(2R)-2-(carbamoylamino)-3-methylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-3(2)4(5(9)10)8-6(7)11/h3-4H,1-2H3,(H,9,10)(H3,7,8,11)/t4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXMIYHOSFNZKO-SCSAIBSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332289 | |
Record name | N-CARBAMYL-D-VALINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24809-91-4 | |
Record name | N-CARBAMYL-D-VALINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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